molecular formula C23H18N6O2S B2641479 4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 891105-81-0

4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No. B2641479
CAS RN: 891105-81-0
M. Wt: 442.5
InChI Key: QKUKNZDXZLCONV-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of similar compounds involves the use of synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . For example, a series of 3-alkyl/aryl-7/9-methyl-10,10a-dihydroindeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized by the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by their heterocyclic nature . They are cyclic compounds with at least two different elements in the ring members .

Scientific Research Applications

Antimicrobial and Antifungal Applications

This compound is part of a class of molecules that have shown promise in antimicrobial and antifungal activities. For instance, derivatives bearing benzenesulfonamide moieties have been synthesized and evaluated for their antimicrobial efficacy against common pathogens such as E. coli, P. aeruginosa, S. aureus, and the yeast-like fungus C. albicans. These compounds, including pyrazoline and pyrazole derivatives, demonstrate significant inhibitory effects, highlighting their potential as antimicrobial agents (Hassan, 2013).

Cancer Research

In the realm of cancer research, certain derivatives have been investigated for their antitumor properties, with some displaying high growth inhibitory activity against cancer cell lines such as PC-3 prostate cancer and A-549 lung cancer. Compounds from this class have been found to exhibit potent antitumor activities, potentially through mechanisms involving cell cycle arrest and apoptosis induction via caspase-3 dependent pathways (Fares et al., 2014).

Enzyme Inhibition

Another significant area of research involves the inhibition of human carbonic anhydrase isozymes, which are critical for various physiological functions. Derivatives of this compound have been explored as inhibitors of carbonic anhydrase isoforms, including those associated with tumors. These studies have identified compounds with low nanomolar inhibitory activities, suggesting their potential utility in treating conditions like glaucoma, epilepsy, and possibly cancer (Alafeefy et al., 2015).

Synthesis and Structural Studies

Research has also focused on the synthesis methodologies and structural elucidation of related compounds, paving the way for the development of new drugs with enhanced biological activities. Studies have detailed novel synthetic routes and molecular structures, providing insights into the chemical properties and potential biological interactions of these compounds (Gajda et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds involves their ability to bind to a variety of enzymes and receptors in the biological system . This makes them show versatile biological activities .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structures and uses . As they are used in medicinal chemistry, they are generally designed to be safe for use in the human body .

Future Directions

The future directions for the study and use of similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases . This involves the use of synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .

properties

IUPAC Name

4-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c1-16-2-8-20(9-3-16)32(30,31)28-19-6-4-17(5-7-19)21-10-11-22-25-26-23(29(22)27-21)18-12-14-24-15-13-18/h2-15,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUKNZDXZLCONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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